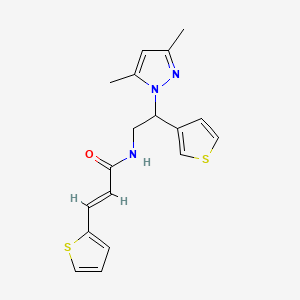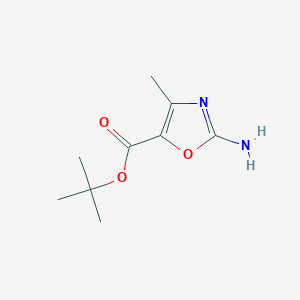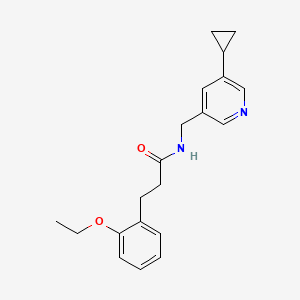
1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole” is a chemical compound with the molecular formula C9H9NO5 . It is also known as α-Methyl-6-nitro-1,3-benzodioxole-5-methanol or α-Methyl-6-nitropiperonyl Alcohol . The compound appears as a light yellow to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole ring (a benzene ring fused with a dioxole ring) with a nitro group at the 6-position and a pyrrole ring attached at the 1-position . The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a melting point range of 86.0 to 90.0 °C . It is soluble in methanol . The compound is light-sensitive and should be stored in a dark place .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis for Anticancer Activity
- A microwave-assisted synthesis method was developed for creating polysubstituted 4H-pyran derivatives, including compounds related to 1H-pyrrole. These compounds showed potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
Pyrrole Chemistry and Nitration Products
- Research on the nitration of pyrrole compounds, including 1H-pyrrole, has provided insights into their chemical properties and potential applications in synthetic chemistry (Anderson, 1959).
Synthesis of Amino Benzopyran-Annulated Heterocycles
- A study described a microwave-assisted, solvent-free method to synthesize nitro benzopyran-annulated pyrroles. These compounds were anticipated to be effective drug-like candidates (Parmar et al., 2013).
C–H Functionalisation in Nitroazolo[5,1-c]triazine Series
- This research explored the reaction of 6-nitroazolo[5,1-c]triazines with pyrrole, leading to the development of methods for the reduction of the nitro group in σH-adducts (Gorbunov et al., 2018).
Synthesis of Novel Pyrrolo-Benzoxaborole Scaffold
- A novel pyrrolo-benzoxaborole was synthesized, providing insights into its potential for further chemical derivatization and applications (Wu et al., 2011).
Gas-Phase Basicity of Nitro Derivatives of Pyrrole
- This study analyzed the gas-phase basicity of pyrrole and its nitro derivatives, providing valuable information for understanding their chemical behavior (Esseffar et al., 2002).
Synthesis and Characterization of Conducting Polymer
- Research on the synthesis of polymers from isomers of nitrophenyl-pyrrole revealed their potential in electrochromic devices (Variş et al., 2006).
Synthesis and Reactions of 1-Aryl-2-Nitropyrroles
- The study focused on the synthesis and reactions of 1-aryl-2-nitropyrroles, providing a structural and conformational study of these compounds (Cobb et al., 1996).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole" . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Eigenschaften
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-13(15)9-6-11-10(16-7-17-11)5-8(9)12-3-1-2-4-12/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOJFBQHGFDFLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N3C=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)


![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2362945.png)
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)

![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)



![4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2362959.png)
![2-[3-(Benzotriazol-2-yl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]ethanol](/img/structure/B2362961.png)